2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety.
Preparation Methods
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide typically involves the reaction of phthalic anhydride with appropriate amines and thiazoles under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-phenyl-N-thiazol-2-yl-propionamide include:
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
These compounds share the phthalimide core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H15N3O3S/c24-17(22-20-21-10-11-27-20)16(12-13-6-2-1-3-7-13)23-18(25)14-8-4-5-9-15(14)19(23)26/h1-11,16H,12H2,(H,21,22,24) |
InChI Key |
CTGMTADATDZJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=NC=CS2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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